molecular formula C10H10ClFN2O2 B11869329 ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

Cat. No.: B11869329
M. Wt: 244.65 g/mol
InChI Key: VVERUMZUZIFIQN-NTEUORMPSA-N
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Description

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate (C₁₀H₁₀ClFN₂O₂, molecular weight 242.65) is a hydrazone derivative characterized by a 4-fluorophenyl substituent and an ethyl ester group. It exists as a colorless to yellowish oily liquid with a density of ~1.27 g/mL and a boiling point of approximately 260°C. The compound is soluble in organic solvents like ethanol, ether, and dichloromethane, making it a versatile intermediate in synthesizing bioactive molecules, particularly heterocyclic compounds such as 1,2-diazepines . Its synthesis involves diazotization of 4-fluoroaniline followed by coupling with ethyl 2-chloroacetoacetate .

Preparation Methods

The synthesis of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-fluorophenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The hydrazinylidene moiety can be oxidized to form azo compounds or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate exhibit significant cytotoxic effects against various tumor cell lines. For instance:

Cell LineIC50 Value (µM)Reference
HeLa (Cervical)0.70Flefel et al., 2015
U2OS (Osteosarcoma)0.69Flefel et al., 2015

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Derivatives synthesized from this compound have demonstrated effective inhibitory effects against various bacterial strains, indicating potential as new antimicrobial agents.

Notable Studies :

  • Patel et al. (2009) reported that derivatives of this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate acylating agents. The mechanism of action for its anticancer properties is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth.

Case Studies and Research Findings

  • In Vitro Evaluation : A study conducted by Flefel et al. demonstrated that the compound exhibited high levels of cytotoxicity against several cancer cell lines, supporting its potential as an anticancer agent.
    "In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells, suggesting potential as anticancer agents" .
  • Antimicrobial Evaluation : Research conducted by Patel et al. highlighted the effectiveness of this compound's derivatives against resistant bacterial strains, contributing to the search for alternatives to existing antibiotics.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The chloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The hydrazinylidene moiety can participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity, stability, and applications.

Table 1: Substituent Impact on Key Properties

Compound (CAS/Reference) Substituent(s) Molecular Weight Notable Properties
Target compound 4-Fluoro 242.65 Electron-withdrawing fluorine enhances electrophilicity; used in heterocycle synthesis.
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 4-Methoxy, 2-Nitro 301.68 Nitro group increases reactivity (e.g., in electrophilic substitutions); methoxy improves solubility.
(Z)-Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate 4-Methyl 238.68 Methyl donates electrons, stabilizing hydrazone; affects crystal packing via C–H···O bonds.
Ethyl (2E)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate 3-Trifluoromethyl - Strong electron-withdrawing CF₃ group shifts NMR signals (e.g., δ 14.92 ppm for NH ).
Methyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate 4-Chloro 245.996 Chlorine increases lipophilicity (LogP 2.55); methyl ester reduces steric bulk vs. ethyl.

Key Findings :

  • Electron-withdrawing groups (EWGs) : Fluorine, nitro, and trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic attacks in further reactions. For example, the CF₃ group in stabilizes the hydrazone via resonance, altering NMR chemical shifts .
  • Electron-donating groups (EDGs) : Methoxy and methyl groups increase electron density on the hydrazone, improving stability but reducing reactivity toward electrophiles. Methyl-substituted analogs exhibit tighter crystal packing due to C–H···O interactions .

Ester Group Variations

The choice of ester (ethyl vs. methyl) affects lipophilicity, hydrolysis rates, and steric bulk:

Table 2: Ester Group Comparison

Compound (CAS/Reference) Ester Group Molecular Weight Impact
Target compound Ethyl 242.65 Higher lipophilicity than methyl analogs; slower hydrolysis due to steric hindrance.
Methyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate Methyl 245.996 Faster hydrolysis; lower molecular weight enhances volatility.

Key Findings :

  • Ethyl esters are preferred in drug synthesis for balanced lipophilicity and stability.
  • Methyl esters offer faster metabolic clearance, making them suitable for prodrug designs .

Geometric Isomerism (E vs. Z)

The configuration of the hydrazone bond (E or Z) dictates molecular geometry and intermolecular interactions:

Table 3: Isomerism Effects

Compound (Reference) Configuration Notable Properties
Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate E Linear arrangement enhances π-stacking in crystals.
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Z Bent structure facilitates hydrogen bonding, affecting melting points.

Key Findings :

  • E isomers often exhibit higher thermal stability due to efficient packing .
  • Z isomers may show enhanced solubility in polar solvents due to hydrogen bonding .

Biological Activity

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}ClN2_2O2_2
  • Molecular Weight : 228.65 g/mol
  • CAS Number : 14337-43-0
  • Physical State : Typically appears as a colorless to light yellow liquid.
  • Boiling Point : Approximately 230.5 °C at 760 mmHg.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Protein-Ligand Interactions : The hydrazono group in the compound can form covalent bonds with nucleophilic sites on proteins, modifying their structure and function.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound has promising anticancer activity. For instance, studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HCT-151.98
A-4311.61
Jurkat<5.00

The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis through caspase activation.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties against various pathogens:

Pathogen Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the effects of this compound on colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM, with morphological changes consistent with apoptosis observed via microscopy.
  • Antimicrobial Efficacy Study : A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential utility in treating bacterial infections.

Q & A

Q. Basic: What synthetic methodologies are employed to prepare ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate?

Answer:
The compound is synthesized via diazotization and coupling reactions. A typical protocol involves reacting 4-fluoroaniline with sodium nitrite and HCl to generate the diazonium salt, followed by coupling with ethyl 2-chloroacetoacetate under acidic conditions. This method, analogous to the synthesis of its 4-methoxyphenyl analog, yields the hydrazonoacetate derivative. Critical parameters include temperature control (0–5°C for diazotization) and pH adjustment to stabilize intermediates. Purification is achieved via recrystallization from ethanol or column chromatography .

Q. Advanced: How can E/Z isomerism in this compound be experimentally resolved, and what challenges arise?

Answer:
The E/Z configuration is confirmed via single-crystal X-ray diffraction (SC-XRD). For example, the Z-isomer of the 4-methylphenyl analog crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å, and β = 90.692° . Challenges include:

  • Crystal Quality : Poor crystal growth due to hygroscopicity or solvent inclusion.
  • Dynamic Equilibria : Isomerization in solution (NMR) may obscure configuration. Use low-temperature crystallography or computational methods (DFT) to validate .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.3 ppm for OCH₂) and aromatic protons (δ ~7.0–7.4 ppm for 4-fluorophenyl). The hydrazone NH proton may appear as a broad singlet (~δ 7.2 ppm) .
  • IR : Stretching bands for C=O (~1740 cm⁻¹), C=N (~1600 cm⁻¹), and N–H (~3300 cm⁻¹).
  • HRMS : Molecular ion [M+H]⁺ expected at m/z 256.05 (C₁₀H₁₀ClFN₂O₂) .

Q. Advanced: How does this compound function as a synthon in pharmaceutical intermediates like Apixaban?

Answer:
The hydrazonoacetate core undergoes cyclocondensation with morpholino-dihydropyridinone derivatives to form pyrazolo[3,4-c]pyridine scaffolds, a key structural motif in Apixaban. For example, reaction with 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in solvents like THF or DMF at 80–100°C yields the fused heterocycle. Solvent polarity and catalyst choice (e.g., p-TsOH) significantly influence reaction kinetics and regioselectivity .

Q. Basic: What crystallographic software is recommended for refining its structure?

Answer:
SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key features include:

  • Robust Algorithms : Handles high-resolution data and twinned crystals.
  • Validation Tools : CHECKCIF reports ensure structural reliability.
    For macromolecular interfaces, SHELXPRO is employed to preprocess data .

Q. Advanced: What mechanistic insights explain its reactivity in cyclocondensation reactions?

Answer:
The α-chloro hydrazone acts as an electrophilic partner. Mechanistic studies suggest:

  • Nucleophilic Attack : The hydrazine nitrogen attacks the carbonyl carbon of the dihydropyridinone, forming a transient tetrahedral intermediate.
  • Chloride Elimination : Concerted loss of HCl drives aromatization to the pyrazole ring. Kinetic studies (e.g., Eyring plots) reveal a ΔG‡ ~25 kcal/mol, indicating a stepwise process .

Q. Basic: How can stability under varying pH and temperature conditions be assessed?

Answer:

  • HPLC-UV : Monitor degradation products under accelerated conditions (e.g., 40°C, 75% RH for 4 weeks).
  • Thermogravimetric Analysis (TGA) : Decomposition onset ~180°C (analogous to 4-methoxyphenyl derivative) .
  • pH Stability : Hydrolysis of the ester group occurs in alkaline media (pH >10), forming the carboxylic acid derivative .

Q. Advanced: How do substituents on the phenyl ring (e.g., 4-F vs. 4-OCH₃) influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing (4-F) : Reduces electron density on the hydrazone nitrogen, slowing nucleophilic attack. Hammett σ* values (4-F: +0.06) correlate with reaction rates in cyclocondensation.
  • Electron-Donating (4-OCH₃) : Increases reactivity by ~20% in analogous systems. DFT calculations (M06-2X/6-311+G(d,p)) show lower LUMO energy for 4-OCH₃ derivatives, enhancing electrophilicity .

Q. Basic: What synthetic impurities are commonly observed, and how are they controlled?

Answer:

  • Byproducts : Ethyl 2,2-dichloro-3-oxobutanoate (from over-chlorination) and unreacted 4-fluoroaniline.
  • Control Strategies : Use of excess ethyl 2-chloroacetoacetate (1.2 equiv) and quenching with NaHCO₃ to minimize side reactions. Impurities are quantified via HPLC (LOD <0.1%) .

Q. Advanced: What computational methods aid in predicting its tautomeric equilibria and spectroscopic behavior?

Answer:

  • Tautomer Prediction : DFT (B3LYP/6-31G*) calculations identify the hydrazone form as thermodynamically favored (ΔG ~3 kcal/mol over azo forms).
  • NMR Simulation : GIAO (Gauge-Independent Atomic Orbital) methods predict chemical shifts within 0.3 ppm of experimental values.
  • UV-Vis : TD-DFT predicts λ_max at 320 nm (π→π* transition), consistent with experimental data .

Properties

Molecular Formula

C10H10ClFN2O2

Molecular Weight

244.65 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-5-3-7(12)4-6-8/h3-6,13H,2H2,1H3/b14-9+

InChI Key

VVERUMZUZIFIQN-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)F)Cl

Origin of Product

United States

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